molecular formula C14H18 B14463201 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene CAS No. 67756-38-1

1,1,4,4-Tetramethyl-1,4-dihydronaphthalene

Cat. No.: B14463201
CAS No.: 67756-38-1
M. Wt: 186.29 g/mol
InChI Key: SZWTXTJZMUNNPO-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-1,4-dihydronaphthalene is a chemical compound with the molecular formula C14H18. It is a derivative of naphthalene, characterized by the presence of four methyl groups attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene can be synthesized through the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is typically carried out under reflux conditions for 16 hours. After the reaction, the mixture is quenched with hydrochloric acid (HCl) and extracted with hexanes. The organic layer is then washed, dried, and purified by flash chromatography to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

1,1,4,4-Tetramethyl-1,4-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: The presence of four methyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs .

Properties

CAS No.

67756-38-1

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1,1,4,4-tetramethylnaphthalene

InChI

InChI=1S/C14H18/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-10H,1-4H3

InChI Key

SZWTXTJZMUNNPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C2=CC=CC=C21)(C)C)C

Origin of Product

United States

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